![molecular formula C23H19NO5 B4011885 2-(4-methylphenyl)-2-oxo-1-phenylethyl (4-nitrophenyl)acetate](/img/structure/B4011885.png)
2-(4-methylphenyl)-2-oxo-1-phenylethyl (4-nitrophenyl)acetate
Description
Compounds featuring complex structures involving nitrophenyl groups, acetate esters, and substituted phenyl rings are of significant interest in organic chemistry due to their versatile chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. These compounds often exhibit unique reactivities and physical properties due to the presence of electron-withdrawing and electron-donating groups, which influence their molecular interactions and stability.
Synthesis Analysis
The synthesis of compounds similar to 2-(4-methylphenyl)-2-oxo-1-phenylethyl (4-nitrophenyl)acetate involves several key reactions, including carbene insertion, Claisen condensation, and rearrangement processes. For instance, alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates have been synthesized via rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, indicating the role of transition metal catalysts in facilitating complex synthesis pathways (Trstenjak, Ilaš, & Kikelj, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds often involves X-ray diffraction and spectroscopic methods, revealing details about the geometric arrangement of atoms and the presence of specific functional groups. For example, studies on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate highlight the structural characteristics essential for its reactivity and application in synthesis pathways (Thalluri, Manne, Dev, & Mandal, 2014).
Chemical Reactions and Properties
The chemical reactivity of compounds with nitrophenyl groups and acetate esters is influenced by their functional groups, leading to diverse chemical reactions. For instance, the Lossen rearrangement facilitated by specific reagents demonstrates the transformation capabilities of these compounds, allowing for the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization (Thalluri et al., 2014).
properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-(4-nitrophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-16-7-11-18(12-8-16)22(26)23(19-5-3-2-4-6-19)29-21(25)15-17-9-13-20(14-10-17)24(27)28/h2-14,23H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAOREXTHOTCAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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